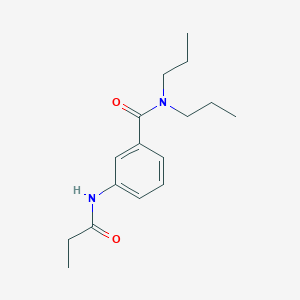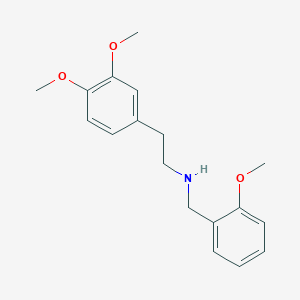![molecular formula C16H22N4S B4751382 2-methyl-4-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4751382.png)
2-methyl-4-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Übersicht
Beschreibung
“2-methyl-4-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is also known as Olanzapine (OZPN). It is used in the treatment of schizophrenia and related psychoses . The compound is known to exist in three anhydrous polymorphic forms .
Molecular Structure Analysis
The diazepine ring of the olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Physical And Chemical Properties Analysis
The molecular formula of the compound is C17H20N4S. It has an average mass of 312.432 Da and a monoisotopic mass of 312.140869 Da .Wissenschaftliche Forschungsanwendungen
1. Treatment of Schizophrenia and Related Psychoses This compound, also known as Olanzapine (OZPN), is used in the treatment of schizophrenia and related psychoses . It has been shown to be effective in managing both positive and negative symptoms of schizophrenia .
Antimicrobial Activity
Pyrimidine scaffolds, such as the one present in this compound, have demonstrated antimicrobial activity . They have been found to be effective against a variety of pathogenic microorganisms .
Antitumor Activity
Pyrimidine derivatives have shown potential in the treatment of various types of cancer . They have been found to inhibit the growth of cancer cells and induce apoptosis .
Anti-Alzheimer’s Disease
Research has shown that pyrimidine derivatives can have potential applications in the treatment of Alzheimer’s disease . They have been found to inhibit the formation of amyloid-beta plaques, a hallmark of Alzheimer’s disease .
Anti-Inflammatory and Analgesic Activity
Pyrimidine derivatives have demonstrated anti-inflammatory and analgesic activities . They have been found to inhibit the production of pro-inflammatory cytokines and reduce pain sensation .
Antioxidant Activity
Pyrimidine derivatives have shown antioxidant activity . They have been found to neutralize harmful free radicals and reduce oxidative stress .
Antimalarial Activity
Pyrimidine derivatives have demonstrated antimalarial activity . They have been found to inhibit the growth of Plasmodium parasites, the causative agents of malaria .
Optoelectronics
Pyrimidine derivatives have potential applications in optoelectronics . They can be used in the development of nonlinear optical (NLO) materials, which have applications in frequency converters, high-speed information processing, high optical damage thresholds, color displays, and three-dimensional (3D) optical data storage .
Wirkmechanismus
Target of Action
The primary target of this compound is the 5HT2-D2 receptor . This receptor is a type of serotonin receptor and dopamine receptor, which are both critical neurotransmitters in the brain. The 5HT2-D2 receptor plays a significant role in regulating mood, cognition, and perception.
Mode of Action
The compound acts as an antagonist at the 5HT2-D2 receptor . This means it binds to the receptor and blocks its activity, preventing the neurotransmitters serotonin and dopamine from activating the receptor. This action can lead to changes in the transmission of signals in the brain, which can affect various neurological and psychological processes.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. For instance, in the treatment of schizophrenia and related psychoses, the compound’s antagonistic action at the 5HT2-D2 receptor can help to alleviate symptoms by restoring balance to neurotransmitter systems in the brain .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and concurrent medications. Understanding these influences is crucial for optimizing the use of the compound in a therapeutic context.
Eigenschaften
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-11-17-15(20-9-7-19(2)8-10-20)14-12-5-3-4-6-13(12)21-16(14)18-11/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYHWFZCRIXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325131 | |
| Record name | 2-methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
CAS RN |
313515-54-7 | |
| Record name | 2-methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)
![N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751312.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B4751320.png)

![3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid](/img/structure/B4751336.png)
![5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid](/img/structure/B4751337.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4751340.png)
![2-{4-[(1-acetyl-3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751351.png)
![5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4751374.png)
![isopropyl 4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4751391.png)


![2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4751409.png)